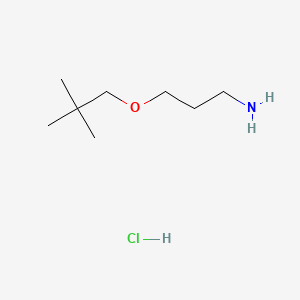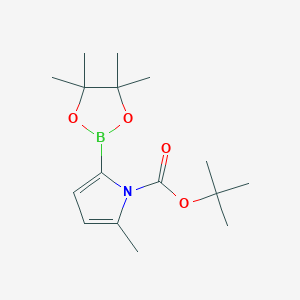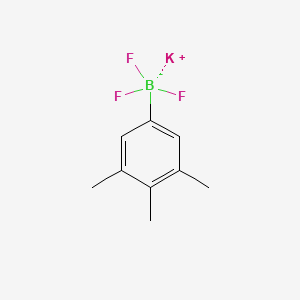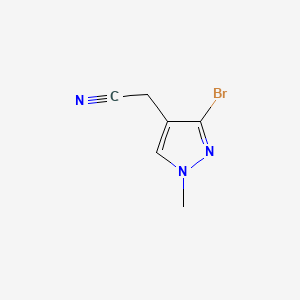
3-(Bromomethyl)-2,4,6-trimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2,4,6-trimethylphenol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of trimethylphenol, characterized by the presence of a bromomethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4,6-trimethylphenol typically involves the bromination of 2,4,6-trimethylphenol. One common method is the reaction of 2,4,6-trimethylphenol with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of hydrobromic acid (HBr) in combination with a solvent like xylene can also be employed for efficient bromination .
化学反应分析
Types of Reactions
3-(Bromomethyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form this compound oxide under specific conditions.
Reduction: Reduction of the bromomethyl group can yield 2,4,6-trimethylphenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with various functional groups.
Oxidation: Phenolic oxides.
Reduction: Trimethylphenol.
科学研究应用
3-(Bromomethyl)-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(Bromomethyl)-2,4,6-trimethylphenol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-5-methylphenol: Similar structure but with a different substitution pattern.
2,4,6-Trimethylphenol: Lacks the bromomethyl group, leading to different reactivity.
3-(Chloromethyl)-2,4,6-trimethylphenol: Chlorine instead of bromine, affecting its chemical properties.
Uniqueness
The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
属性
CAS 编号 |
212835-16-0 |
|---|---|
分子式 |
C10H13BrO |
分子量 |
229.11 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H13BrO/c1-6-4-7(2)10(12)8(3)9(6)5-11/h4,12H,5H2,1-3H3 |
InChI 键 |
DPOJFSSUIJHUDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1CBr)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13463252.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)

![7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13463276.png)
![(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)


![2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13463317.png)
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)
![6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13463326.png)
![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)
![(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
